molecular formula C7H6N4O B1310132 4-aminopyrido[2,3-d]pyrimidin-5(8H)-one CAS No. 306960-30-5

4-aminopyrido[2,3-d]pyrimidin-5(8H)-one

Cat. No.: B1310132
CAS No.: 306960-30-5
M. Wt: 162.15 g/mol
InChI Key: BGXMRRHONOWTLI-UHFFFAOYSA-N
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Description

4-aminopyrido[2,3-d]pyrimidin-5(8H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of various enzymes and receptors. Its structure comprises a pyrido[2,3-d]pyrimidine core with an amino group at the 4-position and a keto group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-aminopyrido[2,3-d]pyrimidin-5(8H)-one typically involves the condensation of pyrimidine-5-carbaldehydes with appropriate reagents. One common method is the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride in the presence of triethylamine, leading to the formation of intermediate compounds that undergo intramolecular cyclization . Another approach involves the use of 4-amino-6-chloropyrimidine-5-carbaldehyde, which can be further modified to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

4-aminopyrido[2,3-d]pyrimidin-5(8H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The amino group at the 4-position can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups at the 4-position.

Scientific Research Applications

4-aminopyrido[2,3-d]pyrimidin-5(8H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-aminopyrido[2,3-d]pyrimidin-5(8H)-one involves its interaction with specific molecular targets, such as tyrosine kinases. By inhibiting these enzymes, the compound can disrupt signal transduction pathways that are essential for cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and other therapeutic effects.

Comparison with Similar Compounds

4-aminopyrido[2,3-d]pyrimidin-5(8H)-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for further research and development.

Properties

IUPAC Name

4-amino-8H-pyrido[2,3-d]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O/c8-6-5-4(12)1-2-9-7(5)11-3-10-6/h1-3H,(H3,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXMRRHONOWTLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=NC(=C2C1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10420730
Record name 4-aminopyrido[2,3-d]pyrimidin-5(8H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10420730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306960-30-5
Record name 4-aminopyrido[2,3-d]pyrimidin-5(8H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10420730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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